Olesoxime
Overview
Description
TRO 19622, also known as Olesoxime, is a novel mitochondrial-targeted neuroprotective compound. It belongs to a new family of cholesterol-oximes identified for its survival-promoting activity on purified motor neurons deprived of neurotrophic factors. TRO 19622 targets proteins of the outer mitochondrial membrane, concentrates at the mitochondria, and prevents permeability transition pore opening mediated by oxidative stress .
Preparation Methods
The synthesis of TRO 19622 involves the oximation of cholest-4-en-3-one. The reaction typically involves the use of hydroxylamine hydrochloride in the presence of a base such as pyridine or sodium acetate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization
Chemical Reactions Analysis
TRO 19622 undergoes several types of chemical reactions:
Oxidation: TRO 19622 can be oxidized to form various oxime derivatives.
Reduction: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The oxime group can participate in substitution reactions to form different derivatives.
Common reagents used in these reactions include hydroxylamine hydrochloride, lithium aluminum hydride, and various bases and acids. The major products formed from these reactions are typically oxime derivatives, amines, and substituted oximes .
Scientific Research Applications
TRO 19622 has a wide range of scientific research applications:
Chemistry: TRO 19622 is used as a model compound to study the chemistry of oximes and their derivatives.
Biology: TRO 19622 is used to study the survival-promoting activity on motor neurons and its effects on mitochondrial function.
Medicine: TRO 19622 is being investigated for its potential therapeutic effects in neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Spinal Muscular Atrophy (SMA). .
Industry: TRO 19622 is used in the development of neuroprotective agents and mitochondrial-targeted therapies
Mechanism of Action
TRO 19622 exerts its effects by targeting proteins of the outer mitochondrial membrane. It concentrates at the mitochondria and prevents the opening of the mitochondrial permeability transition pore, which is mediated by oxidative stress. This action helps to maintain mitochondrial integrity and function, thereby promoting cell survival. The molecular targets involved include the voltage-dependent anion channel and the translocator protein .
Comparison with Similar Compounds
TRO 19622 is unique in its ability to target the mitochondrial permeability transition pore and promote motor neuron survival. Similar compounds include:
Cholest-4-en-3-one: The parent compound of TRO 19622, which lacks the oxime group and does not have the same neuroprotective properties.
Other cholesterol-oximes: Compounds with similar structures but different functional groups, which may have varying degrees of neuroprotective activity
TRO 19622 stands out due to its specific targeting of mitochondrial proteins and its potent neuroprotective effects in models of neurodegenerative diseases .
Properties
IUPAC Name |
N-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45NO/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28-29)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25,29H,6-16H2,1-5H3/t19-,22+,23-,24+,25+,26+,27-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTASHOAVRSLMD-GYKMGIIDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=NO)CCC34C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=NO)CC[C@]34C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22033-87-0 | |
Record name | Olesoxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22033-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Olesoxime [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022033870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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